molecular formula C9H11NO B1281277 4-Amino-2,6-dimethylbenzaldehyde CAS No. 63405-90-3

4-Amino-2,6-dimethylbenzaldehyde

Cat. No.: B1281277
CAS No.: 63405-90-3
M. Wt: 149.19 g/mol
InChI Key: RYOVQGPPVBEYFV-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzaldehyde: is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzaldehyde core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethylbenzaldehyde typically involves the following steps:

    Nitration of 2,6-dimethylbenzaldehyde: The starting material, 2,6-dimethylbenzaldehyde, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the para position relative to the aldehyde group.

    Reduction of the Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-Amino-2,6-dimethylbenzoic acid.

    Reduction: 4-Amino-2,6-dimethylbenzyl alcohol.

    Substitution: N-substituted derivatives such as N-acyl-4-amino-2,6-dimethylbenzaldehyde.

Scientific Research Applications

4-Amino-2,6-dimethylbenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dimethylbenzaldehyde: Similar structure with amino and methyl groups at different positions.

    4-Amino-2,6-dimethylbenzoic acid: Oxidized form of 4-Amino-2,6-dimethylbenzaldehyde.

    4-Amino-2,6-dimethylbenzyl alcohol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-amino-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOVQGPPVBEYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495438
Record name 4-Amino-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63405-90-3
Record name 4-Amino-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the above 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)-acetamide in MeOH (30 mL) and 1 N NaOH (30 mL) was stirred at RT overnight. To the suspension was added 100 mL of water and the solid was filtered, washed with water, and dried. The aqueous layer was extracted with EtOAc and the organic layer was washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (heptane/EtOAc=4:1) to give the title compound. MS: m/z 150 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One
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Quantity
30 mL
Type
solvent
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Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of the above 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)-acetamide was taken up in MeOH (30 mL) and 1N NaOH (30 mL) was stirred at ambient temperature overnight. Water (200 mL) was added and the resulting solid was filtered, washed with water, and dried to give 4-amino-2,6-dimethylbenzaldehyde. The aqueous layer was extracted with EtOAc and the combined organic layers were washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (4:1) as eluent to give additional product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)-acetamide (1.0 g) in MeOH (20 mL) was added 1N NaOH (16.3 mL). After 4 hrs at room temperature, the suspension was filtered and washed with water. The solid was dried under reduced pressure to give 4-amino-2,6-dimethylbenzaldehyde as a light yellow solid. MS (ESI)m/z 150 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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